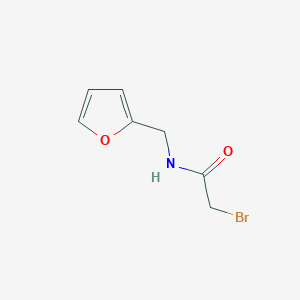2-Bromo-N-(2-furylmethyl)acetamide
CAS No.: 89791-75-3
Cat. No.: VC2063965
Molecular Formula: C7H8BrNO2
Molecular Weight: 218.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89791-75-3 |
|---|---|
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 218.05 g/mol |
| IUPAC Name | 2-bromo-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C7H8BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) |
| Standard InChI Key | FIMXODYBCGBCRR-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)CBr |
| Canonical SMILES | C1=COC(=C1)CNC(=O)CBr |
Introduction
2-Bromo-N-(2-furylmethyl)acetamide is an organic compound with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . It features a bromine atom attached to the second carbon of the acetamide group and a furan ring in its structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both halogen and heterocyclic functionalities, which can influence its reactivity and biological activity.
Synthesis of 2-Bromo-N-(2-furylmethyl)acetamide
The synthesis of 2-Bromo-N-(2-furylmethyl)acetamide typically involves the bromination of N-(2-furylmethyl)acetamide. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The general reaction can be summarized as follows:
Industrial production follows similar synthetic routes but on a larger scale, with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions
2-Bromo-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
-
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide or potassium thiocyanate in polar solvents.
-
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives. Reagents like potassium permanganate or hydrogen peroxide are typically used.
-
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Biological Activities
Research indicates that 2-Bromo-N-(2-furylmethyl)acetamide exhibits a range of biological activities:
-
Antimicrobial Properties: This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
-
Anticancer Activity: Preliminary studies indicate that 2-Bromo-N-(2-furylmethyl)acetamide may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Biological Activity Data Table
| Biological Activity | Test Organism/Cell Line | Methodology | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Significant inhibition observed |
| Anticancer | HeLa cells | MTT assay | Promising cytotoxic effects |
| Anticancer | MCF-7 cells | MTT assay | Promising cytotoxic effects |
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom enhances the electrophilic character, allowing for interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
2-Bromo-N-(2-furylmethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. Notable similar compounds include:
-
2-Bromo-N-(2-thienylmethyl)acetamide: Contains a thienyl group instead of furan, potentially differing in activity.
-
2-Chloro-N-(2-furylmethyl)acetamide: Features chlorine instead of bromine, affecting reactivity.
-
2-Iodo-N-(2-furylmethyl)acetamide: Iodine substitution offers unique electronic properties.
Comparison Table
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Bromo-N-(2-furylmethyl)acetamide | High | Moderate |
| N-(furan-2-ylmethyl)acetamide | Moderate | Low |
| Brominated derivative X | Low | High |
Applications
2-Bromo-N-(2-furylmethyl)acetamide has diverse applications in several fields:
-
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
-
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: Explored for its potential use in drug development due to its unique structural features.
-
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume